(R)-1-(4-Methoxy-2-methylphenyl)propan-1-amine
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R)-1-(4-methoxy-2-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-4-11(12)10-6-5-9(13-3)7-8(10)2/h5-7,11H,4,12H2,1-3H3/t11-/m1/s1 |
InChI Key |
BQOCWGVTLAVLMN-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=C(C=C1)OC)C)N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)OC)C)N |
Origin of Product |
United States |
Biological Activity
(R)-1-(4-Methoxy-2-methylphenyl)propan-1-amine, also known as a phenethylamine derivative, has garnered attention in medicinal chemistry due to its potential interactions with neurotransmitter systems. This compound's unique structure, featuring a methoxy group on a phenyl ring and an amine group, suggests possible biological activities that may be beneficial in treating neurological disorders and other conditions.
- Molecular Formula : CHN
- Molecular Weight : Approximately 165.24 g/mol
- Structure : The compound consists of a propan-1-amine backbone with a 4-methoxy-2-methylphenyl substituent.
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors, particularly dopamine receptors. Research indicates that this compound may act as an agonist or antagonist at these receptors, influencing several physiological pathways.
Key Findings
- Dopamine Receptor Modulation : The compound has shown potential in modulating dopamine receptor activity, which is crucial for neurological functions and could be relevant in treating disorders such as Parkinson's disease and schizophrenia.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect dopaminergic neurons from degeneration, highlighting its potential therapeutic applications in neuroprotection .
Biological Activity Summary Table
Study 1: Neuroprotective Properties
A study conducted on the neuroprotective effects of this compound involved in vitro assays using induced pluripotent stem cell-derived dopaminergic neurons. Results indicated significant protection against neurodegeneration when exposed to neurotoxic agents, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Study 2: Receptor Binding Affinity
In another study focusing on receptor binding affinity, this compound was tested for its interaction with various GPCRs. The findings revealed selective binding to the D3 receptor, with minimal activity at D2 receptors, indicating a unique selectivity profile that could be exploited for drug development .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds. The following table summarizes the differences in receptor activity among related compounds:
| Compound Name | D3 Agonist Activity | D2 Agonist Activity | Selectivity Ratio |
|---|---|---|---|
| This compound | High | Low | High |
| (S)-1-(4-Methoxyphenyl)propan-2-amine | Moderate | Moderate | Moderate |
| 1-(4-Hydroxyphenyl)propan-2-amine | Low | High | Low |
Comparison with Similar Compounds
Structural Analogs: Substituent and Stereochemical Variations
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects: Methoxy vs. Methyl at C2: The 2-methyl group introduces steric hindrance, which may restrict rotational freedom or influence binding to sterically sensitive targets compared to unsubstituted analogs .
Stereochemistry :
Physicochemical Data:
| Property | This compound | Cinacalcet | (R)-1-(o-Tolyl)propan-1-amine HCl |
|---|---|---|---|
| Molecular Weight | 179.24 g/mol (free base) | 393.88 g/mol (hydrochloride) | 203.68 g/mol (hydrochloride) |
| Solubility | Likely moderate in polar solvents | High (hydrochloride salt) | High (salt form) |
| Stability | Stable under inert conditions | Sensitive to light/moisture | Stable as salt |
- Salt Forms : Hydrochloride salts (e.g., Cinacalcet HCl) improve solubility and stability, a strategy applicable to the target compound for pharmaceutical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
